4-Bromo-2-(trifluoromethyl)thiazole-5-carboxylic acid 4-Bromo-2-(trifluoromethyl)thiazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1445906-51-3
VCID: VC7160807
InChI: InChI=1S/C5HBrF3NO2S/c6-2-1(3(11)12)13-4(10-2)5(7,8)9/h(H,11,12)
SMILES: C1(=C(N=C(S1)C(F)(F)F)Br)C(=O)O
Molecular Formula: C5HBrF3NO2S
Molecular Weight: 276.03

4-Bromo-2-(trifluoromethyl)thiazole-5-carboxylic acid

CAS No.: 1445906-51-3

Cat. No.: VC7160807

Molecular Formula: C5HBrF3NO2S

Molecular Weight: 276.03

* For research use only. Not for human or veterinary use.

4-Bromo-2-(trifluoromethyl)thiazole-5-carboxylic acid - 1445906-51-3

Specification

CAS No. 1445906-51-3
Molecular Formula C5HBrF3NO2S
Molecular Weight 276.03
IUPAC Name 4-bromo-2-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
Standard InChI InChI=1S/C5HBrF3NO2S/c6-2-1(3(11)12)13-4(10-2)5(7,8)9/h(H,11,12)
Standard InChI Key OMFOOUVRYKHHIJ-UHFFFAOYSA-N
SMILES C1(=C(N=C(S1)C(F)(F)F)Br)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name, 4-bromo-2-(trifluoromethyl)thiazole-5-carboxylic acid, reflects its substitution pattern:

  • Bromine at the 4-position enhances electrophilicity, facilitating nucleophilic substitution reactions.

  • Trifluoromethyl at the 2-position contributes to metabolic stability and lipophilicity, traits prized in drug design .

  • Carboxylic acid at the 5-position enables salt formation, derivatization, and hydrogen bonding, broadening utility in synthesis.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS No.1445906-51-3
Molecular FormulaC5HBrF3NO2S\text{C}_5\text{HBrF}_3\text{NO}_2\text{S}
Molecular Weight276.03 g/mol
InChIKeyOMFOOUVRYKHHIJ-UHFFFAOYSA-N

Structural Analogues

Comparative analysis with related thiazoles highlights its uniqueness:

  • 4-Chloro-2-(trifluoromethyl)thiazole-5-carboxylic acid: Chlorine substitution reduces steric hindrance compared to bromine, altering reactivity .

  • 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid: A methyl group at the 2-position simplifies synthesis but reduces electronic effects .

  • 4-Bromo-2-methylthiazole-5-carboxylic acid: Lacks the trifluoromethyl group, diminishing metabolic stability.

Synthesis and Manufacturing

Table 2: Comparative Synthesis Parameters

StepReagents/ConditionsYield (Analogous Compound)
HalogenationChlorosulfonic acid, -15°C to 15°C, 10–18 h90–93%
CyclizationThioacetamide, ethanol, reflux91–98% purity
HydrolysisNaOH, water, reflux>90% recovery

Process Optimization

Key considerations for scaling production include:

  • Temperature control: Maintaining -15°C to -5°C during bromination suppresses side reactions .

  • Solvent selection: Ethanol in cyclization simplifies downstream hydrolysis and solvent recovery .

  • Purification: Vacuum distillation removes unreacted starting materials, enhancing yield .

Physicochemical Properties

Stability and Reactivity

  • Thermal stability: The trifluoromethyl group enhances thermal resistance, with decomposition likely above 200°C (inferred from analogues) .

  • Hydrolytic stability: The carboxylic acid moiety may undergo esterification or decarboxylation under acidic/basic conditions.

Spectroscopic Data

While specific spectra for the bromo derivative are unavailable, analogous compounds exhibit:

  • IR: Strong absorption at ~1700 cm1^{-1} (C=O stretch) and ~1150 cm1^{-1} (C-F stretch) .

  • NMR: 19F^{19}\text{F} NMR signals near -60 ppm for trifluoromethyl groups .

Applications and Derivatives

Pharmaceutical Intermediates

Thiazole-5-carboxylic acids are pivotal in constructing bioactive molecules. For example:

  • Anticancer agents: Analogues with chloro and methyl substituents show moderate activity against A-549 and HCT-8 cell lines.

  • Antimicrobials: The bromine atom’s electronegativity may enhance target binding in bacterial enzymes.

Agrochemicals

Fluorinated thiazoles are explored as herbicides and fungicides, leveraging their resistance to metabolic degradation.

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